molecular formula C14H15NO2S B14742589 Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- CAS No. 3112-94-5

Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)-

Cat. No.: B14742589
CAS No.: 3112-94-5
M. Wt: 261.34 g/mol
InChI Key: WGZMSMZFZQCZFC-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core with two methyl groups attached to the nitrogen atom and a phenylsulfonyl group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- typically involves the sulfonylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance lipophilicity and facilitate membrane penetration. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-(phenylazo)-: Similar structure but with an azo group instead of a sulfonyl group.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a sulfonyl group.

    Benzenamine, N,N-dimethyl-4-[(phenylimino)methyl]-: Features an imino group in place of the sulfonyl group.

Uniqueness

Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where sulfonyl functionality is desired.

Properties

CAS No.

3112-94-5

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

4-(benzenesulfonyl)-N,N-dimethylaniline

InChI

InChI=1S/C14H15NO2S/c1-15(2)12-8-10-14(11-9-12)18(16,17)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

WGZMSMZFZQCZFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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